
2-Propylisonicotinic acid
概要
説明
2-Propylisonicotinic acid is an organic compound with the chemical formula C₉H₁₁NO₂. It is a derivative of nicotinic acid and is characterized by a propyl group attached to the second position of the pyridine ring. This compound appears as a white crystalline solid and is soluble in water and other solvents. It is an important intermediate in the synthesis of several drugs and other compounds, and has been studied for its potential therapeutic applications.
科学的研究の応用
2-Propylisonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Derivatives of this compound have been investigated for their therapeutic potential in treating diseases such as tuberculosis and epilepsy.
Industry: It is used in the production of agrochemicals and as a building block for more complex molecules.
将来の方向性
While specific future directions for 2-Propylisonicotinic acid are not mentioned in the available literature, there are several areas of research that could be relevant. For example, the development of new strategies to better exploit the pharmacological potential of nicotinic acid, a related compound, is a promising area of research . Additionally, the exploration of the therapeutic potential of this compound and its derivatives in various medical contexts could be a valuable direction for future research .
作用機序
Target of Action
The primary target of 2-Propylisonicotinic acid is currently unknown . As an organic compound, it’s often used as an intermediate in organic synthesis
Mode of Action
As an intermediate in organic synthesis, it may interact with various biological targets depending on the specific context of its use .
Biochemical Pathways
As an intermediate in organic synthesis, it could potentially be involved in a variety of biochemical reactions, depending on the specific compounds it’s used to synthesize .
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . Understanding these properties is crucial for predicting the drug’s bioavailability, i.e., the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the specific compounds it’s used to synthesize .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . Specific studies on how these factors affect this compound are currently lacking .
生化学分析
Cellular Effects
2-Propylisonicotinic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, propionic acid, a compound chemically similar to this compound, has been found to disrupt endocytosis, cell cycle, and cellular respiration in yeast . This suggests that this compound may have similar effects on cellular functions, potentially altering cell signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that compounds similar to this compound, such as propionic acid, can have long-term effects on cellular function . These effects may include changes in stability, degradation, and cellular function over time. Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Research on similar compounds has shown that varying dosages can lead to different outcomes, including threshold effects and toxic or adverse effects at high doses . Understanding the dosage effects of this compound is essential for determining its safety and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. After entering the systemic circulation, it is distributed to different tissues based on blood perfusion, tissue binding, and cell membrane permeability . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications and ensuring its efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Propylisonicotinic acid can be synthesized by reacting isonicotinic acid with propyl bromide under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is commonly used for the production of nicotinic acid derivatives and is known for its efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Propylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propyl group into a carboxylic acid group, forming nicotinic acid.
Reduction: The compound can be reduced to form 2-propylpyridine.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nicotinic acid.
Reduction: 2-Propylpyridine.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Nicotinic Acid:
Isonicotinic Acid: Another derivative of nicotinic acid, it is used in the synthesis of various pharmaceuticals.
Propionic Acid: Chemically similar to 2-Propylisonicotinic acid, it is used in the food industry and has applications in cosmetics, plastics, and pharmaceuticals.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its propyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
2-propylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPLVSFHJFQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542335 | |
| Record name | 2-Propylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57663-82-8 | |
| Record name | 2-Propylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



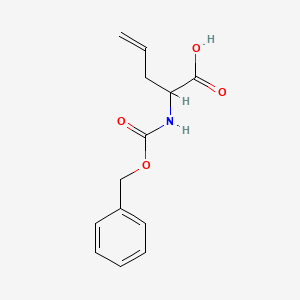
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)

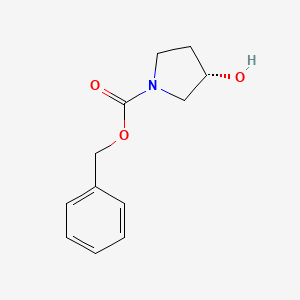
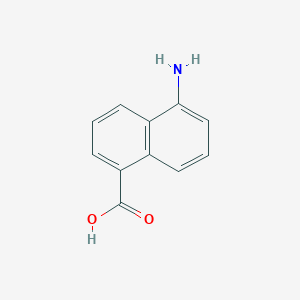



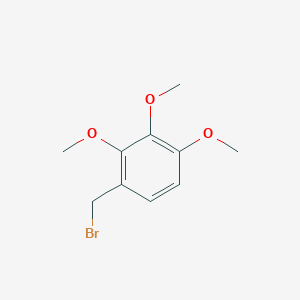
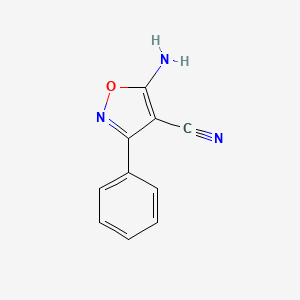

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)

